molecular formula C4H10N2O B057435 Methylpropylnitrosamine CAS No. 924-46-9

Methylpropylnitrosamine

Cat. No. B057435
CAS RN: 924-46-9
M. Wt: 102.14 g/mol
InChI Key: ITBDKUCVKYSWMF-UHFFFAOYSA-N
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Description

Methylpropylnitrosamine is a compound with the molecular formula C4H10N2O . It is a type of nitrosamine, a class of compounds notorious for their potent carcinogenicity .


Molecular Structure Analysis

Methylpropylnitrosamine contains a total of 16 bonds; 6 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 N-nitroso group (aliphatic) .


Chemical Reactions Analysis

The study of chemical reactions of nitrosamines is a complex field. The use of artificial intelligence in the field of biochemistry has started to accelerate the discovery of new compounds and to increase the variety of commercial drugs while decreasing their research costs .


Physical And Chemical Properties Analysis

Methylpropylnitrosamine has a molecular weight of 102.14 g/mol. It has 0 hydrogen bond donors and 3 hydrogen bond acceptors. It also has 3 freely rotating bonds .

Scientific Research Applications

  • Radioprotection by Methylproamine : Methylproamine, a radioprotector, was found to protect targeted cells from DNA damage caused by γ-ray or X-ray radiation, though it was ineffective against He2+ ion radiation. It also protected bystander cells, independent of the type of radiation the donor population received (Burdak-Rothkamm et al., 2014).

  • DNA Alkylation Adducts in Liver After Dimethylnitrosamine Treatment : This study used monoclonal and polyclonal antibodies to detect DNA damage in rat and hamster liver following exposure to dimethylnitrosamine. The method's potential application for human exposure assessment was also discussed (Asamoto et al., 1991).

  • Carcinogenesis Induced by Methyl-n-amylnitrosamine : The study investigated the carcinogenicity of methyl-n-amylnitrosamine in rats. A 6- or 12-week treatment schedule induced esophageal tumors, suggesting its potential for studying agents that modify tumor induction by this compound (Bulay & Mirvish, 1979).

  • Cerebral Metabolic Changes in Rats : This research utilized 14C-2-Deoxyglucose to study changes in cerebral metabolism in rat models of depressed behavior induced by different treatments, including alpha-methyl-para-tyrosine (Caldecott‐Hazard et al., 1988).

  • Methylphenidate Pharmacology and Uses : This article reviewed the mechanism of action and efficacy of methylphenidate in various clinical conditions, distinct from amphetamine (Challman & Lipsky, 2000).

  • Stability of DNA Methylated by Dimethylnitrosamine : Examining the effect of dimethylnitrosamine on nucleic acid methylation in rats, this study found differences in the rates of disappearance of 7-methylguanine from DNA in vivo and in vitro (Craddock, 1969).

  • Accumulation of O6-methylguanine in Non-target Tissue DNA : During chronic administration of dimethylnitrosamine, BD-IV rats showed accumulation of O6-methylguanine in kidney and lung DNA, with implications for carcinogenic effects (Margison et al., 1977).

  • Increased Excision of O6-methylguanine from Rat Liver DNA : This study found that pretreatment with dimethylnitrosamine increased the rate of loss of O6-methylguanine from liver DNA, suggesting changes in DNA repair mechanisms (Montesano et al., 1979).

  • Alkylation of Nucleic Acids by N-methyl-N-nitrosourea and Dimethylnitrosamine : This study explored the alkylation of nucleic acids in various organs of rats treated with dimethylnitrosamine and other compounds, showing organ-specific effects (Swann & Magee, 1968).

  • Ethylmercury Crossing the Blood-Brain Barrier : Although not directly related to Methylpropylnitrosamine, this research explored the ability of ethylmercury-containing compounds to cross the blood-brain barrier (Kern et al., 2019).

  • Loss of 7-Methylguanine from Liver Nucleic Acids in Mice : Following dimethylnitrosamine treatment in mice, a decrease in 7-methylguanine in liver nucleic acids was observed, indicating changes in nucleic acid methylation (Nemoto & Takayama, 1974).

  • Formation and Loss of Alkylated Purines in Hamster Liver : This study on dimethylnitrosamine-treated hamsters found changes in the methylation of liver DNA, suggesting enzymatic removal of methylated purines (Stumpf et al., 1979).

properties

IUPAC Name

N-methyl-N-propylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-3-4-6(2)5-7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBDKUCVKYSWMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238991
Record name N-Nitrosomethyl-N-propylamine
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Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name N-Nitrosomethyl-n-propylamine
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Product Name

Methylpropylnitrosamine

CAS RN

924-46-9
Record name Methylpropylnitrosamine
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Record name N-Nitrosomethyl-N-propylamine
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Record name N-Nitrosomethyl-N-propylamine
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Record name Methyl-n-propylnitrosamine
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Record name N-METHYL-N-NITROSO-1-PROPANAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
J Althoff, FW Krueger, U Mohr - Journal of the National Cancer …, 1973 - academic.oup.com
… Methylpropylnitrosamine injected subcutaneously once weekly for life led to similar results. From these findings it was assumed that, in addition to α-hydroxylation, metabolism by β-…
Number of citations: 29 academic.oup.com
SA Sheweita, MH Mostafa - Cancer letters, 1996 - Elsevier
The present study investigates the influence of different chemical structure of N-nitroso compounds on the hepatic level of reduced glutathione (GSH), glutathione reductase (GSH-R) …
Number of citations: 28 www.sciencedirect.com
SA Sheweita, MH Mostafa - Cancer letters, 1996 - Elsevier
… cytochrome c reductase activity was increased 63% and 57%, respectively, by diphenylnitrosamine ethylmethylnitrosamine, with no change after treatment with methylpropylnitrosamine…
Number of citations: 20 www.sciencedirect.com
FW Krüger, B Bertram - Zeitschrift für Krebsforschung und Klinische …, 1973 - Springer
… It could also be demonstrated that 2-oxo-propyl-propylnitrosamine can easily be hydrolysed to methylpropylnitrosamine under alkaline conditions and therefore resembles in some …
Number of citations: 53 link.springer.com
J Althoff, FW Krueger, J Hilfrich - Environ Mutagen - Citeseer
… aliphatic di-n-alkylnitrosamines in vivo resulting from beta-oxidation: the formation of 7-methylguanine after application of 2-oxopropylpropyl-nitrosamine and methylpropylnitrosamine. Z …
Number of citations: 2 citeseerx.ist.psu.edu
SA Sheweita - Journal of Taibah University Medical Sciences, 2006 - Elsevier
… Treatments of male mice with dimethylnitrosamine, diethylnitrosamine, or methylpropylnitrosamine were found to increase the total hepatic content of cytochrome P450, as well as the …
Number of citations: 4 www.sciencedirect.com
J Althoff, C Grandjean - Natl. Cancer Inst. Monogr, 1979 - books.google.com
MATERIALS AND METHODS ABSTRACT—The carcinogenic effects of low doses of 10 nitrosamines were determined in pregnant Syrian golden hamsters and their offspring. …
Number of citations: 22 books.google.com
J Althoff, C Grandjean, P Pour - Zeitschrift fur Krebsforschung und …, 1977 - europepmc.org
The present investigations showed that assumed and established metabolites of dipropylnitrosamine and dibutylnitrosamine reach the Syrian hamster fetus after subcutaneous (sc) …
Number of citations: 10 europepmc.org
BR Daws - scholarworks.calstate.edu
… Figure 3 provides an example of these transient absorption kinetics observed for the peroxyl radical formation with N,Nmethylpropylnitrosamine. Each of the kinetic traces represents the …
Number of citations: 0 scholarworks.calstate.edu
PA Bauman, JH Hotchkiss, RS Parker - Cancer letters, 1985 - Elsevier
… Analyses for methylpropylnitrosamine were performed by mixing the second aliquot (5 ml) with 6 g (Celite, packing the mixture into a column and eluting it with 80 ml of methylene …
Number of citations: 6 www.sciencedirect.com

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